molecular formula C15H13ClN4O2S B15100232 N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100232
M. Wt: 348.8 g/mol
InChI Key: ZASIUAIHYHZYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a carbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the chlorophenyl group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is introduced.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, potentially disrupting metalloprotein functions. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives such as:

Uniqueness:

  • The presence of the furan ring and the specific substitution pattern on the triazole ring make this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H13ClN4O2S/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)

InChI Key

ZASIUAIHYHZYAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.